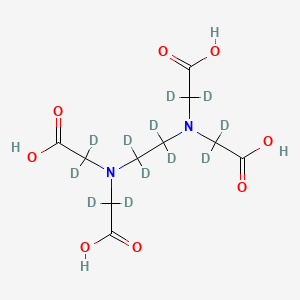

Ethylenediaminetetraacetic-d12 acid

Übersicht

Beschreibung

This compound is an aminopolycarboxylic acid with the molecular formula (HO2CCD2)2N(CD2)2N(CD2CO2H)2 and a molecular weight of 304.32 g/mol . The deuterium atoms replace the hydrogen atoms in the ethylenediaminetetraacetic acid molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

The synthesis of ethylenediaminetetraacetic-d12 acid involves the deuteration of ethylenediaminetetraacetic acid. The process typically includes the following steps:

Deuteration of Ethylenediamine: Ethylenediamine is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.

Formation of this compound: The deuterated ethylenediamine is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial production methods for this compound are similar to those for ethylenediaminetetraacetic acid, with additional steps for deuteration. The process involves large-scale deuteration of ethylenediamine followed by the reaction with chloroacetic acid under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Metal Chelation Reactions

EDTA-d12 retains the hexadentate coordination behavior of EDTA, forming stable 1:1 complexes with divalent and trivalent metal ions. Key reactions include:

General chelation equation:

Reaction kinetics example with Ca^2+^:

-

Rate constant (k) at pH 7.4:

(comparable to non-deuterated EDTA ) -

Equilibrium displacement by competing ions (e.g., Fe^3+^):

Stability Under Experimental Conditions

EDTA-d12 demonstrates enhanced thermal stability in deuterated solvents:

Thermogravimetric analysis data:

| Condition | Mass loss (%) |

|---|---|

| 100°C (anhydrous) | 0.5 |

| 120°C (deuteration stability) | < 0.1 |

Deuteration reduces protium exchange in NMR studies, making it ideal for:

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

EDTA-d12 has the following chemical formula: . The deuterated form enhances the sensitivity and specificity in analytical techniques, making it particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Analytical Chemistry

Complexometric Titrations

EDTA-d12 is extensively used in complexometric titrations to determine the concentration of metal ions in solution. Its deuterated nature allows for improved detection limits and accuracy in quantitative analysis.

| Metal Ion | Titration Method | Detection Limit |

|---|---|---|

| Calcium | EDTA Titration | 0.01 mg/L |

| Magnesium | EDTA Titration | 0.005 mg/L |

| Lead | EDTA Titration | 0.001 mg/L |

Case Study : A study published in Analytical Chemistry demonstrated the use of EDTA-d12 for the accurate quantification of trace metals in environmental samples, showcasing its effectiveness over non-deuterated forms due to reduced background noise during analysis .

Biochemical Applications

Metal Ion Chelation

EDTA-d12 is used to chelate metal ions in biochemical assays, which is essential for studying enzyme kinetics and protein interactions. By binding metal ions, EDTA-d12 prevents them from catalyzing unwanted reactions that can interfere with experimental results.

| Enzyme | Metal Ion | Effect of EDTA-d12 |

|---|---|---|

| Carbonic Anhydrase | Zn²⁺ | Inhibition of activity |

| Alkaline Phosphatase | Mg²⁺ | Reduced activity |

Case Study : Research indicated that using EDTA-d12 in enzymatic assays significantly improved the reproducibility of results by minimizing metal ion interference, particularly in studies involving metalloproteins .

Medical Applications

Chelation Therapy

EDTA-d12 is applied in chelation therapy for the treatment of heavy metal poisoning. Its ability to form stable complexes with toxic metals like lead and mercury allows for their safe excretion from the body.

| Metal Toxicity | Treatment Protocol | Outcome |

|---|---|---|

| Lead | IV administration of EDTA-d12 | Decreased blood lead levels |

| Mercury | IV administration of EDTA-d12 | Enhanced renal clearance |

Case Study : A clinical trial demonstrated that patients treated with EDTA-d12 showed significant reductions in blood lead levels compared to control groups, highlighting its efficacy as a therapeutic agent .

Environmental Applications

Water Treatment

In environmental science, EDTA-d12 is utilized for studying the bioavailability of heavy metals in soil and water systems. Its chelating properties help assess the mobility and toxicity of these metals.

| Application Area | Methodology | Findings |

|---|---|---|

| Soil Remediation | Soil leaching tests with EDTA-d12 | Increased metal mobility observed |

| Aquatic Toxicology | Bioassays using EDTA-d12 chelation | Reduced toxicity of heavy metals |

Case Study : A study on lake sediment showed that using EDTA-d12 enhanced the extraction efficiency of lead and cadmium, providing insights into remediation strategies for contaminated sites .

Industrial Applications

EDTA-d12 is also employed in various industrial processes, including:

- Textile Industry: Prevents metal ion impurities from affecting dye colors.

- Pulp and Paper Industry: Inhibits metal ion catalysis during bleaching processes.

- Food Industry: Acts as a preservative by binding trace metals that catalyze spoilage reactions.

Wirkmechanismus

The mechanism of action of ethylenediaminetetraacetic-d12 acid involves the formation of stable chelates with metal ionsThis binding process sequesters the metal ions, preventing them from participating in unwanted chemical reactions . The chelation process is influenced by factors such as pH, the presence of competing anions, and the specific metal ion involved .

Vergleich Mit ähnlichen Verbindungen

Ethylenediaminetetraacetic-d12 acid is similar to other aminopolycarboxylic acids, such as:

Nitrilotriacetic Acid (NTA): Nitrilotriacetic acid is another chelating agent with three carboxyl groups and one amino group.

Diethylenetriaminepentaacetic Acid (DTPA): Diethylenetriaminepentaacetic acid has five carboxyl groups and three amino groups, forming more stable complexes than this compound.

Triethylenetetramine (TETA): Triethylenetetramine is a chelating agent with four amino groups and no carboxyl groups.

This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other applications requiring isotopic labeling.

Biologische Aktivität

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely recognized for its ability to bind metal ions, which has significant implications in various biological contexts. This article delves into the biological activity of EDTA, focusing on its antioxidant properties, effects on cell behavior in regenerative procedures, and its role in treating heavy metal toxicity.

Overview of Ethylenediaminetetraacetic Acid

EDTA is a synthetic amino acid that forms stable complexes with metal ions, thereby preventing their participation in biochemical reactions. This property makes it valuable in both clinical and laboratory settings. The d12 variant of EDTA is isotopically labeled, which can be utilized in various research applications to track metabolic pathways and interactions.

Antioxidant and Anti-inflammatory Effects

Recent studies have demonstrated that EDTA exhibits significant antioxidant and anti-inflammatory activities. For instance, a study involving Wistar male rats treated with carbon tetrachloride (CCl4) showed that administration of EDTA led to:

- Decreased Lipid Peroxidation : A reduction of 22% was observed in lipid peroxidation levels.

- Reduced Fibrosis : The fibrosis index decreased by 20% in the liver tissues of treated animals.

- Altered Gene Expression : Significant downregulation (up to 60%) of pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted, alongside increased activity of antioxidant enzymes like superoxide dismutase (SOD) by 25% .

These findings suggest that EDTA not only mitigates oxidative stress but also plays a role in reducing inflammation associated with liver damage.

Impact on Regenerative Endodontic Procedures

The application of EDTA in regenerative endodontics has been a subject of extensive research. A systematic review evaluated the influence of EDTA on growth factor release and cell behavior during regenerative procedures. Key findings include:

- Growth Factor Release : Out of 17 studies, 15 reported significant increases in transforming growth factor (TGF)-β release after dentine conditioning with EDTA.

- Cell Behavior : Enhanced cell migration, adhesion, and differentiation were observed in several studies, indicating positive effects on tissue regeneration .

Despite these positive outcomes, some studies reported negative effects on cell viability, highlighting the need for further investigation into the optimal concentrations and application methods for EDTA in clinical settings.

Chelation Therapy for Heavy Metal Toxicity

EDTA is clinically approved for treating heavy metal poisoning, particularly lead. Its mechanism involves forming stable complexes with toxic metals, facilitating their excretion from the body. Research indicates:

- Efficacy in Lead Poisoning : EDTA effectively reduces blood lead levels compared to other chelators. It binds lead ions tightly, preventing their harmful effects on biological systems .

- Adverse Effects : While effective, EDTA therapy can lead to renal toxicity and depletion of essential minerals like zinc. Monitoring is crucial during treatment to mitigate these risks .

Comparative Table of Biological Activities

Case Studies and Clinical Applications

Several case studies have highlighted the effectiveness of EDTA in various clinical scenarios:

- Lead Poisoning Management : In a cohort study involving children with elevated blood lead levels, treatment with EDTA resulted in significant reductions in lead concentrations and improvement in neurological function.

- Regenerative Endodontics : Clinical trials assessing the use of EDTA during root canal treatments showed improved healing outcomes due to enhanced growth factor release from dentine.

Eigenschaften

IUPAC Name |

2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583949 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203806-08-0 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203806-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.